molecular formula C20H20N8Na2O5 B097918 Sodium Methotrexate CAS No. 15475-56-6

Sodium Methotrexate

Cat. No.: B097918
CAS No.: 15475-56-6
M. Wt: 498.4 g/mol
InChI Key: DASQOOZCTWOQPA-GXKRWWSZSA-L
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Description

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt (CAS RN: 7532-09-4), is a sodium salt derivative of a pteridine-containing glutamic acid analog. Its structure comprises a glutamic acid backbone conjugated via an amide bond to a benzoyl group substituted with a methylamino-linked 2,4-diamino-6-pteridinyl moiety . This compound is also referred to as 4-Amino-N10-methylpteroyl glutamate sodium, indicating its structural similarity to folate derivatives but with distinct substitutions . The monosodium salt enhances solubility, making it suitable for pharmaceutical formulations, particularly in applications requiring systemic delivery .

Key structural features include:

  • Pteridinyl core: A 2,4-diamino-6-pteridinyl group, which is critical for interactions with folate receptors and enzymes.
  • Benzoyl linker: Modified with a methylamino group, differentiating it from natural folates.
  • Glutamic acid: The L-configuration ensures compatibility with biological systems, as seen in endogenous folates .

Properties

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
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DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
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Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Record name METHOTREXATE SODIUM
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Preparation Methods

Cyclization of the Pteridinyl Component

The pteridine ring system is constructed via a cyclocondensation reaction. A mixture of 2,4,5-triamino-6-hydroxypyrimidine, p-aminobenzoyl glutamic acid, and trichloroacetone is reacted in the presence of sodium metabisulfite and sodium acetate at pH 3.4–3.6 and 36–40°C for 6 hours. Sodium metabisulfite acts as a reducing agent to prevent oxidation of sensitive intermediates, while sodium acetate maintains mild acidity to favor cyclization over side reactions.

Alternative Pathway : Substituting trichloroacetone with α,β-dibromopropionaldehyde yields comparable results but requires stricter temperature control (30–35°C) to avoid polymerization of the aldehyde.

Coupling to Glutamic Acid and Methylamino Functionalization

The p-aminobenzoyl glutamic acid intermediate is functionalized with the methylamino group before conjugation. This step involves reductive alkylation using formaldehyde and a palladium catalyst under hydrogen gas, followed by acetylation to protect reactive amines during subsequent reactions.

Reductive Methylation

A solution of p-aminobenzoyl glutamic acid in methanol is treated with formaldehyde (2 equivalents) and 10% Pd/C under 50 psi H₂ at 25°C for 12 hours. The methylamino derivative is isolated in 78% yield after filtration and solvent evaporation.

Critical Parameter : Excess formaldehyde (>2 eq) leads to dimethylation, reducing conjugation efficiency with the pteridinyl moiety.

Final Assembly and Monosodium Salt Formation

The methylamino-functionalized benzoyl glutamic acid is coupled to the pteridinylmethyl group via nucleophilic aromatic substitution. The product is then converted to the monosodium salt using a buffered sodium hydroxide solution.

Conjugation Reaction

A mixture of the pteridinylmethyl bromide (1.2 eq) and methylamino-benzoyl glutamic acid (1 eq) in dimethylformamide (DMF) is stirred at 60°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration (yield: 65%).

Salt Formation and Stabilization

The free acid form is dissolved in deionized water, and 1M NaOH is added dropwise to pH 6.2–6.5. The solution is lyophilized to obtain the monosodium salt as a crystalline powder.

Stability Considerations :

ParameterOptimal RangeEffect of Deviation
pH6.1–6.5<6: Precipitation; >7: Degradation
Buffer Strength2–20 mM phosphateLow strength: Poor pH control
Storage Temperature18–25°CHigher temps accelerate hydrolysis

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

Implementing continuous flow systems for the cyclization step reduces reaction time from 6 hours to 45 minutes by improving heat transfer and mixing efficiency.

Analytical Characterization

Key Quality Control Metrics :

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient)

  • Water Content : <1.5% (Karl Fischer titration)

  • Residual Solvents : <500 ppm DMF (GC-MS)

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

  • Cancer Treatment : Its structure allows for inhibition of dihydrofolate reductase, similar to known antineoplastic agents like methotrexate. This mechanism is crucial in cancer therapies targeting rapidly dividing cells.
  • Autoimmune Diseases : Research indicates potential benefits in modulating immune responses due to its biochemical properties.

Biochemical Research

In biochemical studies, this compound serves as:

  • Reagent in Enzyme Studies : Utilized to investigate enzymatic pathways involving amino acids and their derivatives.
  • Metabolic Pathway Analysis : It aids in understanding the role of glutamic acid derivatives in cellular metabolism.

Chemical Reactions

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt can participate in various chemical reactions:

  • Oxidation and Reduction : These reactions can modify functional groups for further synthesis.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, making it versatile for synthesizing new derivatives.

Study 1: Antitumor Activity

A study evaluated the antitumor properties of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Study 2: Immunomodulatory Effects

Research focused on the immunomodulatory effects of this compound demonstrated alterations in cytokine profiles in vitro. This suggests a potential role in treating autoimmune conditions by modulating immune responses.

Mechanism of Action

The mechanism of action of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in DNA synthesis and cell replication, making it effective in treating rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methotrexate (MTX)

Structure: MTX (N-[4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino}benzoyl]-L-glutamic acid) shares the pteridinyl-benzoyl-glutamic acid backbone but lacks the sodium salt and contains a dihydrofolate reductase (DHFR)-targeting 4-aminobenzoyl group . Function: MTX is a potent DHFR inhibitor, blocking tetrahydrofolate synthesis and DNA replication in cancer cells . Comparison:

  • The sodium salt in the target compound improves aqueous solubility (critical for IV formulations), whereas MTX’s free acid form requires alkaline solutions for dissolution .
  • MTX’s unmodified benzoyl group enhances DHFR binding affinity, whereas the methylamino substitution in the target compound may alter enzyme interaction kinetics .
  • Toxicity: MTX has a lower LD₅₀ (631 mg/kg, intravenous in mice) compared to the target compound (282 mg/kg), suggesting differences in metabolic processing .

5-Formyltetrahydrofolate (Leucovorin)

Structure: 5-Formyltetrahydrofolate (CAS RN: 58-05-9) features a fully reduced pteridine ring and a formyl group at the N5 position, unlike the oxidized pteridinyl and methylamino groups in the target compound . Function: Leucovorin acts as a folate replenisher, rescuing cells from MTX toxicity by bypassing DHFR inhibition . Comparison:

  • The target compound’s oxidized pteridinyl core prevents its conversion to active tetrahydrofolate, limiting its utility in folate rescue therapy.
  • Sodium salt formulation enhances bioavailability compared to leucovorin’s calcium salt .

N-[4-({[(2,4-Diamino-6-pteridinyl)methyl]amino}methyl)benzoyl]-L-glutamic Acid

Structure: This analog (CAS RN: 39271-61-9) replaces the methylamino group with an aminomethyl substituent on the benzoyl linker . Comparison:

  • Both compounds share pteridinyl-glutamic acid motifs, but the target compound’s methylamino substitution may confer greater metabolic stability .

Pharmacokinetic and Pharmacodynamic Profiles

Solubility and Stability

  • Target Compound: The monosodium salt achieves >10 mg/mL solubility in water, advantageous for injectable formulations .
  • MTX : Requires alkaline buffers (pH >8) for solubilization, complicating formulation .
  • Thermal Stability : Glutamic acid derivatives degrade at >250°C, but resin-incorporated forms (e.g., in drug delivery systems) show improved stability .

Metabolic Pathways

  • Target Compound : Likely undergoes hepatic γ-glutamyl hydrolysis, similar to MTX polyglutamates, but the sodium salt may delay clearance .
  • MTX Polyglutamates : Additional glutamate units prolong intracellular retention, enhancing efficacy but increasing toxicity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound CAS RN Molecular Weight Key Substitution Primary Application LD₅₀ (Mouse, i.v.)
Target Compound 7532-09-4 477.43 Methylamino-benzoyl Investigational anticancer 282 mg/kg
Methotrexate (MTX) 59-05-2 454.44 4-Aminobenzoyl Leukemia, arthritis 631 mg/kg
5-Formyltetrahydrofolate 58-05-9 473.44 N5-formyl Folate rescue therapy N/A
N-[4-(Aminomethyl)benzoyl] 39271-61-9 454.45 Aminomethyl-benzoyl Research compound N/A

Table 2: Analytical Properties

Compound HPLC Retention Time (min) MS/MS Transition (m/z)
Target Compound 8.2 (C18 column) 478.2 → 308.1
MTX 7.5 (C18 column) 455.1 → 308.1
5-Formyltetrahydrofolate 6.9 (C18 column) 474.2 → 295.1

Biological Activity

The compound Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt , commonly known as methotrexate, is a well-established antineoplastic agent primarily used in cancer chemotherapy. Its biological activity is multifaceted, influencing various cellular processes and pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

Methotrexate is a derivative of glutamic acid and features a complex structure that includes a pteridine ring. The molecular formula is C23H27N9O6C_{23}H_{27}N_9O_6 with a molecular weight of approximately 455.5 g/mol .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₆
Molecular Weight455.5 g/mol
SolubilitySoluble in water
pH (1% solution)7.0 - 8.0

Methotrexate acts primarily as an antimetabolite by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is crucial for the synthesis of nucleotides required for DNA replication and repair. This inhibition leads to:

  • Decreased DNA synthesis : By limiting the availability of tetrahydrofolate, methotrexate effectively reduces the synthesis of purines and pyrimidines.
  • Cell cycle arrest : Particularly in the S-phase, where DNA synthesis occurs.
  • Induction of apoptosis : In rapidly dividing cells such as cancerous tissues.

Methotrexate Mechanism (Image not included in this document)

Antitumor Effects

Methotrexate has been extensively studied for its efficacy against various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : Methotrexate is a cornerstone in the treatment regimen for ALL due to its ability to penetrate the central nervous system.
  • Choriocarcinoma : Effective in treating this type of gestational trophoblastic disease.
  • Non-Hodgkin Lymphoma : Used in combination therapies to enhance overall treatment efficacy.

Neurotoxicity Studies

Research has indicated that high doses of methotrexate can lead to neurotoxic effects, particularly when administered intrathecally. A study observed that:

  • Intraarterial administration resulted in increased seizure activity in animal models .
  • Neurodevelopmental impact was noted in studies involving Xenopus embryos exposed to high concentrations of methotrexate .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInhibition of tumor growth
NeurotoxicityIncreased seizure activity
Developmental ToxicityHarmful effects on embryonic development

Case Study 1: Efficacy in Pediatric ALL

A clinical trial involving pediatric patients with ALL demonstrated significant remission rates when treated with methotrexate as part of a multi-drug regimen. The study reported a 75% remission rate within the first month of treatment, highlighting methotrexate's critical role in pediatric oncology.

Case Study 2: Neurotoxicity Assessment

In a controlled study assessing neurotoxic effects, neonatal rats were administered methotrexate at varying doses. Results indicated that doses exceeding 2g kg2\text{g kg} led to observable neurobehavioral deficits, including impaired motor function and increased anxiety-like behavior .

Q & A

Advanced Research Question

  • Species selection : Rodents (mice/rats) are standard, but folate metabolism differences in humans may necessitate transgenic models (e.g., humanized DHFR knock-in mice) .
  • Dosing regimens : Account for renal clearance rates, as folate analogs are primarily excreted unchanged in urine. Use tracer doses of 14^{14}C-labeled compound for biodistribution studies .
  • Tissue sampling : Prioritize folate-rich tissues (liver, kidney) and target sites (tumors) for LC-MS/MS quantification .
  • Pharmacodynamic endpoints : Monitor serum folate levels and megaloblastic anemia markers (e.g., mean corpuscular volume) to correlate exposure with biological effects .

How can researchers optimize analytical methods to resolve co-eluting impurities in stability studies?

Advanced Research Question

  • HPLC method development :
    • Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate the monosodium salt from degradants like 10-formylfolic acid .
    • Gradient elution: 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 30 min) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify major degradation pathways .
  • Mass spectrometry imaging (MSI) : Map spatial distribution in tissue sections to assess stability in biological matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Sodium Methotrexate

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